molecular formula C17H14ClN3O5 B2682427 ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate CAS No. 303149-22-6

ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate

Cat. No.: B2682427
CAS No.: 303149-22-6
M. Wt: 375.77
InChI Key: ZOVIEMUEWMIIPN-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate (CAS: 303149-22-6) is a benzimidazole derivative characterized by a nitro (-NO₂) group at the 6-position and a 3-chlorophenyl substituent at the 2-position of the benzimidazole core. The compound features an ethyl acetate moiety linked via an ether bridge to the benzimidazole nitrogen.

Properties

IUPAC Name

ethyl 2-[2-(3-chlorophenyl)-6-nitrobenzimidazol-1-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O5/c1-2-25-16(22)10-26-20-15-9-13(21(23)24)6-7-14(15)19-17(20)11-4-3-5-12(18)8-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVIEMUEWMIIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CON1C2=C(C=CC(=C2)[N+](=O)[O-])N=C1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}acetate is a synthetic compound derived from benzimidazole, which is known for its diverse biological activities. This compound's structure suggests potential therapeutic applications, particularly in anti-inflammatory and antimicrobial contexts. This article reviews its biological activity based on various research findings.

  • Molecular Formula : C18H16ClN3O5
  • Molecular Weight : 389.79 g/mol
  • CAS Number : 282523-41-5

1. Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. In particular, the compound has been evaluated for its effects on cyclooxygenases (COX) and lipoxygenases (LOX), which are critical enzymes in the inflammatory process.

Table 1: Enzyme Inhibition Data

EnzymeIC50 (μg/mL)
COX-1314
COX-2130
5-LOX105

Molecular docking studies indicated that the compound interacts favorably with the active sites of these enzymes, suggesting a mechanism for its anti-inflammatory effects .

2. Analgesic Activity

The analgesic effects of this compound were assessed using a carrageenan-induced paw edema model. The results showed a dose-dependent reduction in edema:

Table 2: Edema Reduction Data

Dose (mg/kg)Reduction (%) at Hour 5
1033.3 ± 0.77
2034.7 ± 0.74
3040.58 ± 0.84

These findings indicate that the compound provides significant analgesic effects at higher doses .

3. Antimicrobial Activity

Benzimidazole derivatives, including this compound, have shown promising antimicrobial activity against various pathogens. Research indicates that this class of compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20–40 µM
Escherichia coli40–70 µM

These MIC values suggest that while effective, further optimization may be necessary to enhance potency compared to standard antibiotics like ceftriaxone .

Case Studies

A notable case study involved the synthesis and evaluation of related benzimidazole derivatives which demonstrated significant biological activity across various assays. The study highlighted the structural importance of substituents on the benzimidazole core in modulating biological activity, particularly in terms of enzyme inhibition and antimicrobial efficacy.

Comparison with Similar Compounds

Research Findings and Implications

Structural Rigidity : The benzimidazole core in the target compound likely enhances thermal stability compared to pyrazole or thiazole analogs.

Electron-Withdrawing Effects : The nitro group may increase oxidative stability but reduce nucleophilic substitution reactivity relative to trifluoromethyl-containing analogs.

Ester Group Impact : Ethyl esters are more hydrolytically labile than propan-2-yl esters, suggesting divergent degradation pathways in applications .

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